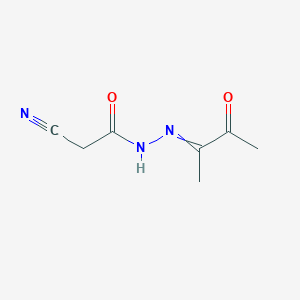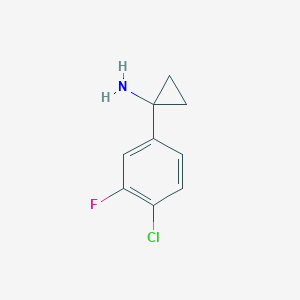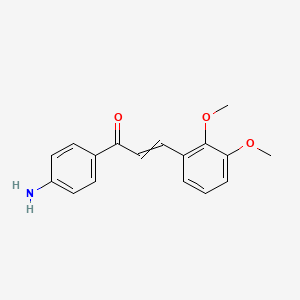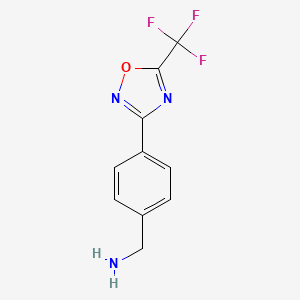
(4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)methanamine is a compound that features a trifluoromethyl group attached to an oxadiazole ring, which is further connected to a phenyl group with a methanamine substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group and subsequent functionalization to attach the phenylmethanamine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines or alcohols, and substitution reactions can introduce new functional groups onto the oxadiazole ring or the phenylmethanamine moiety .
Wissenschaftliche Forschungsanwendungen
(4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)methanamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of (4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The oxadiazole ring may participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other trifluoromethyl-substituted oxadiazoles and phenylmethanamines. Examples include:
- (4-(Trifluoromethyl)phenyl)methanamine
- (5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanamine
Uniqueness
The uniqueness of (4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl)methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H8F3N3O |
|---|---|
Molekulargewicht |
243.18 g/mol |
IUPAC-Name |
[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methanamine |
InChI |
InChI=1S/C10H8F3N3O/c11-10(12,13)9-15-8(16-17-9)7-3-1-6(5-14)2-4-7/h1-4H,5,14H2 |
InChI-Schlüssel |
DVFPCKGSWAYQDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN)C2=NOC(=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-2-[(carbamothioylamino)imino]acetic acid](/img/structure/B11727734.png)
![Methyl 3-{2-[(dimethylamino)methylidene]-3-oxobutanamido}thiophene-2-carboxylate](/img/structure/B11727736.png)
![benzyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727740.png)

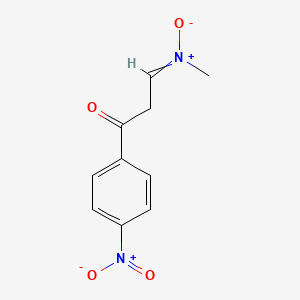
![1-{2-[4-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine](/img/structure/B11727763.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11727766.png)
![N-[(4-ethoxyphenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11727769.png)

![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11727776.png)
